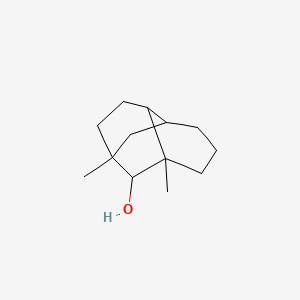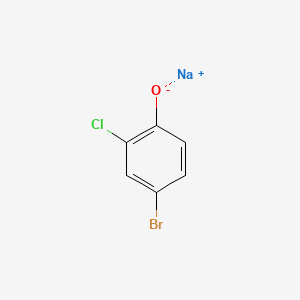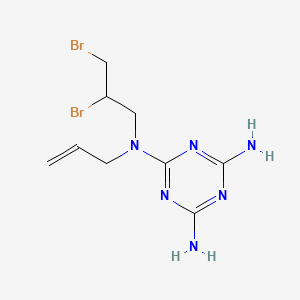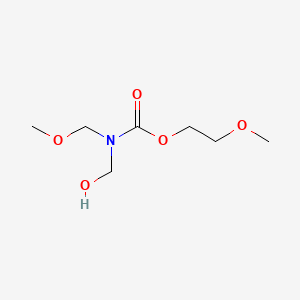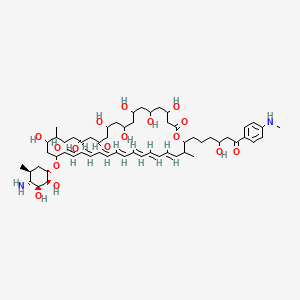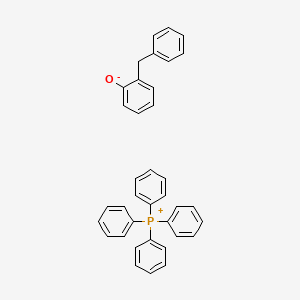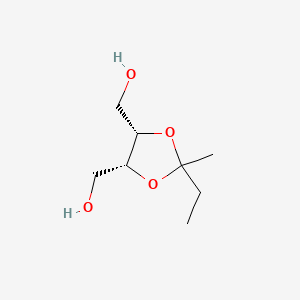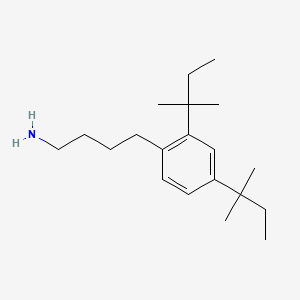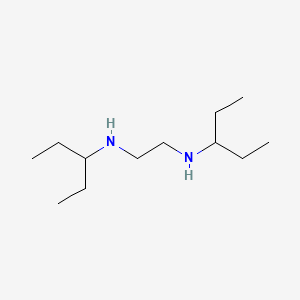
3-((2-Aminophenyl)methyl)-p-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Aminophenyl)methyl)-p-toluidine is an organic compound that features a benzene ring substituted with an aminomethyl group and a p-toluidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminophenyl)methyl)-p-toluidine typically involves the reaction of 2-aminobenzylamine with p-tolualdehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-((2-Aminophenyl)methyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or imines.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones, imines, and other oxidized derivatives.
Reduction: Saturated amines and other reduced forms.
Substitution: Halogenated, sulfonated, and alkylated derivatives.
科学的研究の応用
3-((2-Aminophenyl)methyl)-p-toluidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-((2-Aminophenyl)methyl)-p-toluidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to changes in their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Quinoxalines: These compounds share a similar aromatic structure and have diverse biological activities.
Quinazolines: Known for their medicinal properties, including anticancer and antimicrobial activities.
Indoles: Another class of aromatic compounds with significant biological relevance.
Uniqueness
3-((2-Aminophenyl)methyl)-p-toluidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
85391-62-4 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
3-[(2-aminophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h2-7,9H,8,15-16H2,1H3 |
InChIキー |
ZSHDZKRJSYRBBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


